molecular formula C31H50N2O5 B6601342 Eliglustat O-octonyl dimer CAS No. 2193052-06-9

Eliglustat O-octonyl dimer

Cat. No.: B6601342
CAS No.: 2193052-06-9
M. Wt: 530.7 g/mol
InChI Key: WMQLMDJNHZLPPC-MXBOTTGLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eliglustat O-octonyl dimer involves multiple steps, starting from readily available precursors. The synthetic route typically includes the coupling of S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by a series of reactions including column chromatography . The detailed reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Eliglustat O-octonyl dimer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Eliglustat O-octonyl dimer has a wide range of scientific research applications, including:

    Chemistry: Used in the development of new synthetic methodologies and analytical techniques.

    Biology: Employed in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.

    Industry: Utilized in quality control and validation processes for drug production

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eliglustat O-octonyl dimer is unique due to its specific chemical structure and its application in analytical method development and quality control. Unlike other similar compounds, it is primarily used as a reference standard and in the validation of analytical methods .

Biological Activity

Introduction

Eliglustat O-octonyl dimer, a derivative of eliglustat, is primarily recognized for its role in treating Gaucher disease type 1 (GD1). This compound functions as a glucosylceramide synthase inhibitor, aiming to reduce the synthesis of glucosylceramide, which accumulates in patients with GD1 due to a deficiency in the enzyme responsible for its breakdown. The following sections delve into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications.

Eliglustat acts as a substrate reduction therapy (SRT) . By inhibiting glucosylceramide synthase, it effectively lowers glucosylceramide levels in lysosomes, thereby alleviating the clinical manifestations of GD1. The compound is particularly effective in patients categorized as CYP2D6 extensive, intermediate, or poor metabolizers, as its metabolism and efficacy can vary significantly based on genetic factors.

Key Mechanisms

  • Inhibition of Glucosylceramide Synthase : This enzyme is crucial for the synthesis of glycosphingolipids. By inhibiting this pathway, eliglustat reduces substrate accumulation.
  • Impact on Lysosomal Function : Lower glucosylceramide levels help restore lysosomal function and prevent cellular toxicity associated with substrate accumulation.

Pharmacokinetics

The pharmacokinetic profile of eliglustat is influenced by metabolic variations in patients:

Parameter CYP2D6 Extensive Metabolizers (EMs) CYP2D6 Intermediate Metabolizers (IMs) CYP2D6 Poor Metabolizers (PMs)
Cmax (ng/mL) 12.1 - 25.044.6113 - 137
Tmax (hours) 1.5 - 223
AUC (ng·hr/mL) 76.3 - 143306922 - 1057
Half-life (hours) 6.5Not specified8.9

The low oral bioavailability (<5%) suggests significant first-pass metabolism, primarily through CYP2D6 and CYP3A4 pathways .

Clinical Efficacy

Clinical trials have demonstrated that eliglustat effectively reduces plasma glucosylceramide levels in both treatment-naïve patients and those stabilized on enzyme replacement therapy (ERT).

Case Studies

  • ENGAGE Trial : This pivotal study enrolled treatment-naïve GD1 patients to evaluate the efficacy of eliglustat over a 39-week period. Primary outcomes included reductions in spleen and liver size, alongside improvements in hematological parameters such as hemoglobin concentrations and platelet counts .
  • Long-term Treatment Outcomes : In patients previously stabilized on ERT, transitioning to eliglustat resulted in maintained or improved plasma glucosylceramide levels, showcasing its effectiveness as an alternative therapy .

Safety Profile

While eliglustat presents a favorable safety profile compared to traditional ERT, potential adverse effects include:

  • Gastrointestinal disturbances
  • Headaches
  • Fatigue

These effects are generally mild and manageable . Importantly, no major off-target effects have been identified for its primary metabolite, Genz-399240 (M24) .

Properties

IUPAC Name

[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(octanoylamino)-3-pyrrolidin-1-ylpropyl] octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50N2O5/c1-3-5-7-9-11-15-29(34)32-26(24-33-19-13-14-20-33)31(38-30(35)16-12-10-8-6-4-2)25-17-18-27-28(23-25)37-22-21-36-27/h17-18,23,26,31H,3-16,19-22,24H2,1-2H3,(H,32,34)/t26-,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQLMDJNHZLPPC-MXBOTTGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)OC(=O)CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)OC(=O)CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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